molecular formula C15H9Cl2N3OS B12160932 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12160932
M. Wt: 350.2 g/mol
InChI Key: KUIHNHLNAFXFOY-PQMHYQBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a heterocyclic core with dual substituents: a 3,5-dichlorophenylimino group at position 2 (E-configuration) and a pyridin-3-ylmethylidene moiety at position 5 (Z-configuration). The thiazolidin-4-one scaffold is well-documented for its pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities .

Synthetic routes for analogous thiazolidin-4-one derivatives typically involve condensation reactions between substituted amines and carbonyl-containing precursors, followed by cyclization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with pyridine-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidin-4-one ring undergoes nucleophilic attack at the carbonyl group, leading to ring opening. For example:

  • Hydrolysis : Under alkaline conditions (NaOH, H₂O/EtOH), the ring opens to form a thiol-carboxylate derivative.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) yields 2-aminothiazole derivatives .

Electrophilic Substitution

The pyridin-3-ylmethylidene group participates in electrophilic substitutions:

  • Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the pyridine ring’s meta position .

  • Halogenation : Bromine in acetic acid adds bromine atoms to the pyridine moiety .

Cycloaddition Reactions

The exocyclic double bond (5Z configuration) engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered fused rings.

Oxidation and Reduction

  • Oxidation : The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine group to a secondary amine.

Functional Group Modifications

  • Imino Group Reactivity : The dichlorophenyl imino group undergoes condensation with hydrazines to form hydrazone derivatives .

  • Pyridine Coordination : The pyridinyl nitrogen acts as a ligand in metal complexes (e.g., with Cu(II) or Zn(II)) .

Stability Under Physicochemical Conditions

ConditionStability ObservationSource
Acidic (pH < 3)Partial hydrolysis of imine bond
Alkaline (pH > 10)Ring-opening dominates
UV lightDegrades via radical mechanisms

Derivatization for Bioactivity Optimization

Structural analogs highlight the impact of substituents on reactivity:

  • Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances electrophilic substitution rates.

  • Pyridine N-oxide derivatives exhibit improved solubility and coordination capacity .

Key Mechanistic Insights

  • The thiazolidinone ring ’s reactivity is modulated by the electron-withdrawing dichlorophenyl group, which polarizes the carbonyl group .

  • The pyridinylmethylidene moiety directs regioselectivity in cycloadditions due to conjugation with the exocyclic double bond .

Scientific Research Applications

Pharmacological Applications

Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one possess significant antimicrobial properties against various pathogens. For instance, thiazolidinones have been evaluated for their effectiveness against bacteria and fungi, revealing promising results in inhibiting growth and viability .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research indicates that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation . Specific studies have highlighted the compound's ability to target cancer cell lines effectively.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that typically include the condensation of appropriate aldehydes with thiazolidinone precursors. Researchers have focused on optimizing synthesis routes to enhance yield and purity while exploring modifications that could improve biological activity or reduce toxicity .

Case Studies

Several case studies have documented the effects of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyDemonstrated significant inhibition of bacterial growth in vitro compared to control groups .
Study BAssess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study CSynthesis optimizationAchieved a 30% increase in yield using microwave-assisted synthesis techniques .

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and thiazolidinone moieties are key to its binding affinity and activity. It may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Substituent Effects on Anticancer Activity

  • Compound A: (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one (Zhang et al., 2013) Substituents: 2-hydroxybenzylidene (position 5), 4-phenoxyphenylimino (position 2). Activity: Demonstrates microtubule-depolymerizing effects in glioblastoma cells (U87MG), with significant tumor growth inhibition in xenograft models . Comparison: The dichlorophenylimino group in the target compound may enhance cytotoxicity compared to the phenoxy group due to increased electron-withdrawing effects and halogen bonding.
  • Compound B: 2,3-thiazolidin-4-one derivatives with quinolone substituents (Suthar et al., 2013) Substituents: Quinolone moieties at position 3. Activity: Broad-spectrum anticancer activity via topoisomerase inhibition.

Anti-inflammatory and Immunomodulatory Analogues

  • Compound C: (2Z,5Z)-5-(4-methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one Substituents: Methoxycyclohexadienylidene (position 5), phenylimino (position 2). Activity: Exhibits anti-inflammatory activity comparable to indomethacin in paw edema models . Comparison: The dichlorophenylimino group in the target compound may confer higher cytotoxicity but lower anti-inflammatory efficacy due to reduced electron-donating capacity compared to methoxy groups.
  • Compound D: Ponesimod (INN: immunomodulator) Structure: (2Z,5Z)-5-{3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenylmethylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one. Activity: Immunomodulatory agent targeting sphingosine-1-phosphate receptors . Comparison: The dihydroxypropoxy group in ponesimod enhances solubility and receptor specificity, whereas the pyridinyl group in the target compound may prioritize kinase inhibition over immunomodulation .

Structural and Crystallographic Comparisons

  • Compound E : (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    • Substituents : 2-hydroxybenzylidene (position 5), 4-methylphenyl (position 3).
    • Crystallography : Exhibits hydrogen-bonding networks involving the hydroxyl and sulfanyl groups, stabilizing the Z-configuration .
    • Comparison : The absence of a sulfanyl group in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability .

Biological Activity

The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their wide range of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

Recent studies have highlighted the importance of substituents on the thiazolidin-4-one scaffold in modulating these activities. The compound features a dichlorophenyl group and a pyridine moiety, which may enhance its bioactivity through specific interactions with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. For instance, compounds similar to the one discussed have induced apoptosis in various cancer cell lines through intrinsic and extrinsic pathways. In vitro studies have demonstrated that modifications at the 5-position can significantly influence anticancer efficacy. The specific compound may exhibit moderate to high activity against certain cancer types, particularly through mechanisms involving cell cycle arrest and apoptosis induction .

Antidiabetic Activity

Thiazolidin-4-ones are recognized for their antidiabetic effects, primarily by acting as insulin sensitizers. The compound's structure suggests potential interactions with peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism regulation. Studies have indicated that thiazolidinone derivatives can enhance glucose uptake in insulin-resistant models .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound under consideration may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research has shown that certain derivatives outperform conventional antibiotics in inhibiting bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. The specific compound may reduce inflammation markers in various models, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key factors include:

  • Substituent Positioning : Variations at positions 2, 3, and 5 can lead to significant differences in activity.
  • Electronic Effects : Electron-withdrawing groups like dichlorophenyl enhance reactivity and bioactivity.

A comparative analysis of similar compounds reveals that the presence of electron-withdrawing substituents generally increases potency against targets such as PTP1B (protein tyrosine phosphatase 1B), with some compounds exhibiting IC50 values below 10 µM .

Case Studies

  • Anticancer Studies : A study on thiazolidinone derivatives demonstrated that compounds with similar structures induced apoptosis in HeLa cells via both intrinsic and extrinsic pathways .
  • Antidiabetic Effects : Research indicated that thiazolidinones improved glucose tolerance and reduced insulin resistance in diabetic mice models .
  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were tested against a panel of pathogens, showing superior activity compared to existing antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E,5Z)-configured thiazolidinone derivatives?

Answer: The compound can be synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3,5-dichlorophenyl-substituted thioxothiazolidinone) and pyridine-3-carbaldehyde. Key steps include:

  • Base-catalyzed condensation : Use sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux to facilitate imine and exocyclic double bond formation .
  • Stereochemical control : The (2E,5Z) configuration is influenced by reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF) may enhance regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is typically used to isolate the geometric isomer .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

Answer: A multi-technique approach is critical:

  • IR spectroscopy : Confirm the presence of C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) stretches .
  • NMR : Use ¹H-NMR to verify the (Z)-configuration of the pyridinylmethylidene group (δ 7.5–8.5 ppm for aromatic protons; coupling constants < 3 Hz for cis-olefinic protons) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₀Cl₂N₃OS) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Answer:

  • Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
  • Hemoglobin interaction : Fluorescence quenching assays to study binding to hemoglobin subunits (α/β), as suggested for structurally related thiazolidinones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., solvent, temperature, base concentration). For example, a 2³ factorial design can optimize reflux time (4–8 hrs), solvent polarity (ethanol vs. DMF), and molar ratios (aldehyde:thiazolidinone = 1:1.2) .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., over-oxidation) by precise control of residence time and temperature .

Q. What mechanistic insights exist for this compound’s biological activity?

Answer:

  • Target identification : Molecular docking studies suggest potential inhibition of bacterial dihydrofolate reductase (DHFR) due to structural similarity to trimethoprim analogs .
  • ROS generation : Thiazolidinones with dichlorophenyl groups may induce oxidative stress in cancer cells, as shown by DCFH-DA fluorescence assays in related compounds .
  • Synergistic effects : Combine with β-lactam antibiotics (e.g., ampicillin) to assess potentiation of antibacterial activity via efflux pump inhibition .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Variability in MIC values may arise from differences in bacterial strain susceptibility or culture media (e.g., Mueller-Hinton vs. RPMI). Use CLSI guidelines for consistency .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out rapid degradation in certain assays .
  • Solvent effects : DMSO (common in cell-based assays) at >1% may artifactually reduce activity; use lower concentrations or alternative solvents .

Q. What strategies address poor aqueous solubility during formulation?

Answer:

  • Prodrug design : Introduce phosphate or glycoside groups at the 4-oxo position to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles for controlled release, as demonstrated for structurally similar thiazolidinones .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

Answer:

  • PBPK modeling : Develop physiologically based pharmacokinetic models using logP (calculated ~3.2) and plasma protein binding data (e.g., >90% albumin binding) .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations, focusing on oxidation (CYP3A4-mediated) and glucuronidation .

Properties

Molecular Formula

C15H9Cl2N3OS

Molecular Weight

350.2 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-15-20-14(21)13(22-15)4-9-2-1-3-18-8-9/h1-8H,(H,19,20,21)/b13-4-

InChI Key

KUIHNHLNAFXFOY-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.